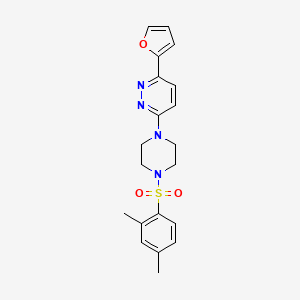

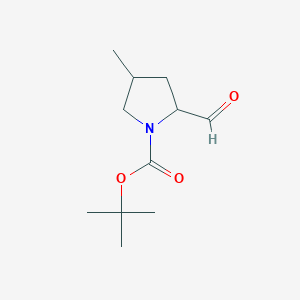

N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. The compound of interest is structurally related to various synthesized acetamide derivatives that have been explored for their potential anticancer properties and enzyme inhibition capabilities.

Synthesis Analysis

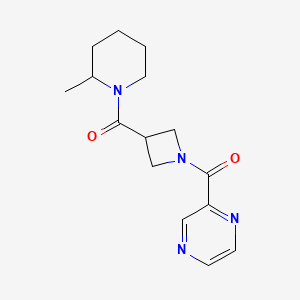

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic organic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with substituted acetamides to yield the final compounds. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent reactions to yield the target compounds .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed using various spectroscopic techniques. For example, 1H-NMR, IR, and mass spectral data are used to elucidate the structures of the synthesized compounds . These techniques ensure the correct molecular framework has been achieved, which is crucial for the desired biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups that confer biological activity. The use of reagents like N,N-dimethyl formamide (DMF), sodium hydride (NaH), and phosphorus pentasulfide in pyridine indicates the complexity of these reactions . These reactions are designed to yield compounds with specific inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their biological activities. The cytotoxicity of these compounds against various cancer cell lines is determined using assays like the MTT assay, and the IC50 and CC50 values are obtained to measure their effectiveness . The compounds exhibit varying degrees of cytotoxicity, with some showing high potency against specific cell lines . The enzyme inhibition studies also provide insight into the selectivity and potency of these compounds against different enzymes .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazole, similar in structure to N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, possess promising anticancer properties. These compounds have been synthesized and screened for cytotoxicity on various human leukemic cell lines. For instance, a study revealed that a specific compound within this class demonstrated high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential for anticancer applications (Vinayak et al., 2014).

Pharmacological Potential

Another study explored the pharmacological potential of derivatives including 1,3,4-oxadiazole and pyrazole. The research highlighted binding affinity and moderate inhibitory effects of these compounds in various assays, suggesting potential roles in toxicity assessment, tumour inhibition, and free radical scavenging (Faheem, 2018).

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole, similar to the chemical , have been synthesized and tested for their antibacterial activity. A particular study synthesized various derivatives and found them to exhibit significant antibacterial activity, pointing towards potential applications in the field of antibacterial drug development (Ramalingam et al., 2019).

Antimicrobial and Cytotoxic Activity

Compounds within the same chemical family have been reported to exhibit antimicrobial and cytotoxic activity. Some derivatives demonstrated higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria and showcased antiproliferative activity against specific human tumor cell lines, indicating potential as chemotherapeutic agents (Kaya et al., 2017).

properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-15-8-10-19(29-2)18(12-15)25-20(28)14-31-21-11-9-17(13-24-21)23-26-22(27-30-23)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFILECOGKAUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)